benzyl (2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate
CAS No.: 2034426-07-6
Cat. No.: VC7497545
Molecular Formula: C21H21N5O3
Molecular Weight: 391.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034426-07-6 |
|---|---|
| Molecular Formula | C21H21N5O3 |
| Molecular Weight | 391.431 |
| IUPAC Name | benzyl N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]carbamate |
| Standard InChI | InChI=1S/C21H21N5O3/c27-20(11-22-21(28)29-15-16-7-3-1-4-8-16)25-12-18(13-25)26-14-19(23-24-26)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,22,28) |
| Standard InChI Key | WPRQCIIIWDYBJG-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
Structural Composition and Molecular Characteristics
The compound’s molecular formula is C₂₁H₂₁N₅O₃, with a calculated molecular weight of 407.43 g/mol. Its structure integrates three key components:
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1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, known for participating in hydrogen bonding and π-π stacking interactions .
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Azetidine ring: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and influencing bioavailability.
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Benzyl carbamate group: A protective group often used in peptide synthesis, enhancing solubility and stability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₃ |
| Molecular Weight | 407.43 g/mol |
| Hybridization | sp² (triazole), sp³ (azetidine) |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (triazole N, carbonyl O) |
The triazole and azetidine rings are linked via a methylene group, while the carbamate moiety is attached to a carbonyl-functionalized ethyl chain. Crystallographic data from analogous triazole-azetidine hybrids indicate dihedral angles between the triazole and aryl rings ranging from 18° to 48°, suggesting moderate planarity disruption . Non-classical hydrogen bonds, such as C–H⋯O interactions, likely stabilize the solid-state structure .
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | CuAAC for triazole | CuI, DIPEA, DMF, RT, 12h | 75% |
| 2 | Azetidine alkylation | 3-azidoazetidine, K₂CO₃, DMF, 60°C | 65% |
| 3 | Carbamate protection | Benzyl chloroformate, Et₃N, THF | 70% |
*Yields estimated from analogous reactions .
Spectroscopic Characterization
Although experimental spectral data for this compound are unavailable, predictions based on structurally related molecules are feasible.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Infrared (IR) Spectroscopy
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Stretching vibrations:
| Target | Mechanism | Efficacy* |
|---|---|---|
| Candida albicans | Lanosterol 14α-demethylase inhibition | Moderate |
| Staphylococcus aureus | Penicillin-binding protein antagonism | High |
| COX-2 | Allosteric inhibition | Low |
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